Dihydrocostatolide

Description

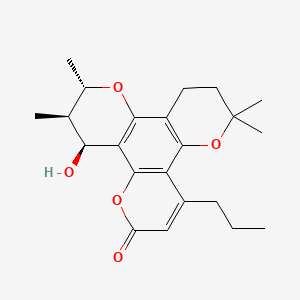

Dihydrocostatolide (NSC 661123) is a naturally occurring coumarin-derived compound classified under the calanolide family. It is extracted from the fruits and twigs of the tropical tree Calophyllum lanigerum . Structurally, it is characterized by a dihydro modification of the coumarin scaffold, which distinguishes it from related calanolides such as (+)-calanolide A (NSC 650886) and (-)-calanolide B (NSC 661122; costatolide). This compound has garnered significant attention for its potent anti-HIV-1 activity, inhibiting diverse viral isolates, including clinical variants across clades A–F, syncytium-inducing/non-syncytium-inducing strains, and T-tropic/monocyte-tropic isolates . Its mechanism of action involves non-competitive inhibition of HIV-1 reverse transcriptase, preventing viral replication.

Properties

CAS No. |

909-13-7 |

|---|---|

Molecular Formula |

C22H28O5 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(16S,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one |

InChI |

InChI=1S/C22H28O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h10-12,18,24H,6-9H2,1-5H3/t11-,12-,18-/m0/s1 |

InChI Key |

YPUTYHJWWMYIGF-PZROIBLQSA-N |

SMILES |

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)O |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

Synonyms |

dihydrocostatolide NSC 661123 NSC-661123 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similarities

Dihydrocostatolide shares a common coumarin backbone with (+)-calanolide A and (-)-calanolide B. All three compounds are derived from Calophyllum lanigerum and exhibit anti-HIV-1 activity through reverse transcriptase inhibition . Key structural similarities include:

- Coumarin Core : A fused benzene-α-pyrone ring system.

- Side Chain Modifications : Hydrophobic substituents that enhance binding to the HIV-1 reverse transcriptase hydrophobic pocket.

Structural Differences and Pharmacological Implications

The primary distinction lies in the saturation state of the coumarin ring:

- This compound : Features a dihydro modification (two additional hydrogen atoms) at the C-10 and C-11 positions, reducing the double bond in the coumarin ring.

- Calanolide A and B: Retain an unsaturated coumarin core.

This structural difference influences:

- Stability : this compound’s saturated structure may confer greater metabolic stability compared to its unsaturated counterparts.

- Solubility : Reduced polarity due to saturation could affect bioavailability.

- Binding Affinity : The dihydro modification may alter interactions with the reverse transcriptase active site, though all three compounds show broad-spectrum inhibition .

Anti-HIV Activity Profile

All three calanolides inhibit HIV-1 laboratory-adapted strains and clinical isolates, including drug-resistant variants. However, comparative studies suggest nuanced differences:

- Potency: (+)-Calanolide A is reported to have the highest potency in vitro, while this compound and calanolide B exhibit comparable efficacy .

- Resistance Profile: this compound maintains activity against viral strains with mutations conferring resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Data Table: Comparative Analysis of Calanolides

Research Findings and Pharmacological Considerations

- Toxicity: All calanolides exhibit low cytotoxicity in human peripheral blood mononuclear cells (PBMCs), supporting their safety profile.

- Clinical Development: (+)-Calanolide A advanced to Phase II trials but faced challenges due to formulation stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.